molecular formula C9H9NOS B13195029 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde

Cat. No.: B13195029
M. Wt: 179.24 g/mol
InChI Key: ZXRVRCFHECCXKE-UHFFFAOYSA-N
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Description

4-[Methyl(prop-2-yn-1-yl)amino]thiophene-2-carbaldehyde is a synthetically versatile thiophene-based building block. The compound features a carbaldehyde functional group and a propargyl-containing methylamino side chain, making it a valuable synthon for various organic transformations, including nucleophilic addition and metal-catalyzed coupling reactions (e.g., Click chemistry). Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of potential biological activities . Research into analogous thiophene-carboxaldehyde compounds indicates their role as key intermediates in the synthesis of more complex structures with demonstrated pharmacological properties . The structural motifs present in this compound suggest its potential application in developing novel substances for investigating anti-cancer, antimicrobial, and anti-inflammatory pathways, although its specific biological profile requires further research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde

InChI

InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3

InChI Key

ZXRVRCFHECCXKE-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=CSC(=C1)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generate the Vilsmeier reagent.
  • Procedure: The thiophene derivative is treated with the Vilsmeier reagent under controlled temperature (often 0 °C to room temperature), followed by stirring and sometimes refluxing to ensure complete formylation.
  • Outcome: The aldehyde group is introduced at the 2-position of the thiophene ring, producing thiophene-2-carbaldehyde intermediates.

This step is critical for obtaining the aldehyde functionality necessary for the target compound.

Amination with Methyl(prop-2-yn-1-yl)amine

  • Nucleophilic Substitution: The 4-position on the thiophene ring is activated or halogenated (e.g., 4-bromothiophene-2-carbaldehyde) to facilitate nucleophilic substitution.
  • Amination Step: Methyl(prop-2-yn-1-yl)amine is reacted with the activated thiophene intermediate under basic conditions to substitute the halogen with the amino group.
  • Conditions: Commonly, potassium carbonate or other mild bases in polar aprotic solvents (e.g., DMF or ethanol) are used, with stirring at ambient or slightly elevated temperatures for several hours.

Purification and Characterization

  • The crude product is typically purified by recrystallization from ethanol or ethanol–dimethylformamide mixtures.
  • Characterization involves confirming the aldehyde group (C=O stretch in IR ~1700 cm⁻¹), the alkyne functionality (C≡C stretch ~2100–2200 cm⁻¹), and the thiophene ring by NMR and mass spectrometry.

Comparative Synthesis Data and Yield Optimization

Step Reagents/Conditions Yield (%) Notes
Vilsmeier-Haack Formylation POCl₃/DMF, 0 °C to RT, 2–6 hours 80–90 Microwave-assisted methods can reduce time
Amination with propargylamine Methyl(prop-2-yn-1-yl)amine, K₂CO₃, DMF 70–85 Reaction at RT to 60 °C, 4–6 hours
Purification Recrystallization in ethanol/DMF 90+ High purity confirmed by spectral analysis

Microwave-assisted Vilsmeier-Haack reactions have been reported to enhance yields and reduce reaction times significantly, offering a greener and more efficient alternative.

Research Findings and Mechanistic Insights

  • The aldehyde functionality introduced by the Vilsmeier-Haack reaction is highly reactive, allowing subsequent nucleophilic additions or condensations, which is leveraged in the synthesis of this compound.
  • The methyl(prop-2-yn-1-yl)amino substituent introduces an alkyne moiety, which is valuable for click chemistry applications and further functionalization.
  • The thiophene ring’s aromaticity and sulfur heteroatom influence the regioselectivity and reactivity during formylation and amination steps.
  • The compound’s reactivity profile supports its use as a building block in medicinal chemistry, especially for targeting biological systems where thiophene derivatives show promise.

Summary Table of Key Synthetic Steps

Synthetic Step Purpose Reagents/Conditions Outcome/Notes
1. Formylation (Vilsmeier-Haack) Introduce aldehyde at 2-position POCl₃ + DMF, 0 °C to RT, 2–6 h Thiophene-2-carbaldehyde intermediate
2. Halogenation (if needed) Activate 4-position for substitution 4-bromothiophene-2-carbaldehyde Precursor for amination
3. Amination Attach methyl(prop-2-yn-1-yl)amino group Methyl(prop-2-yn-1-yl)amine, K₂CO₃, DMF, RT Target compound
4. Purification Obtain pure compound Recrystallization (ethanol/DMF) High purity product

Chemical Reactions Analysis

Aldehyde-Mediated Condensation Reactions

The aldehyde group at the 2-position of the thiophene ring undergoes nucleophilic addition and condensation reactions. Key transformations include:

Reaction Type Reagents/Conditions Product Reference
Imine formationPrimary amines (e.g., R-NH₂)Schiff bases (R-N=CH-thiophene)
Hemiacetal formationAlcohols (e.g., R-OH)Hemiacetals (R-O-CH(OH)-thiophene)
Pictet–Spengler reactionTFA, aromatic aldehydesTetrahydro-β-carbolines (THβCs)

For example, in the presence of trifluoroacetic acid (TFA), the aldehyde group participates in Pictet–Spengler reactions with tryptophan derivatives to form stereoselective THβCs (dr 4:1, yield 61%) .

[3+2]-Cycloaddition Reactions via Azomethine Ylides

The aldehyde group can generate azomethine ylides when condensed with α-amino acids, enabling cycloadditions:

Substrate Reagents Product Selectivity Yield
Electron-deficient alkenesTrifluoroacetic acid (cat.)PyrrolidinesHigh regio-/diastereo-70–85%
1-Acryloyl-4-piperidinonesL-proline (organocatalyst)Spirooxindole-pyrrolizines-62–84%

These reactions exploit the compound’s ability to form transient ylides, which react with dipolarophiles to construct nitrogen-containing heterocycles .

Propargyl-Amino Group Reactivity

The N-methylpropargylamine substituent enables alkyne-specific transformations:

Reaction Conditions Application Example
Click chemistryCu(I) catalyst, azidesTriazole-linked conjugatesBioconjugation or polymer synthesis
Sonogashira couplingPd catalyst, aryl halidesAlkynylated thiophene derivativesMaterials science

The propargyl group’s linear geometry and π-electron density facilitate metal-catalyzed cross-couplings, expanding the compound’s utility in synthesizing complex architectures .

Stability and Reactivity Considerations

  • pH Sensitivity : The aldehyde group is prone to hydration in aqueous acidic/basic conditions, forming geminal diols.

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • Solvent Compatibility : Optimal reactivity observed in polar aprotic solvents (e.g., DMF, DCM) .

This compound’s versatility in forming imines, participating in cycloadditions, and enabling multicomponent syntheses underscores its value in medicinal chemistry and materials science. Further studies exploring enantioselective transformations could enhance its utility in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related thiophene-2-carbaldehyde derivatives and other heterocyclic aldehydes is presented below. Key differences in substituents, electronic properties, and applications are highlighted.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
4-[Methyl(prop-2-yn-1-yl)amino]thiophene-2-carbaldehyde Thiophene Methyl(prop-2-yn-1-yl)amino (position 4) High reactivity (alkyne), potential for click chemistry Target
5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde Thiophene Diphenylamino-phenyl (position 5) Electron-rich, used in organic sensitizers for solar cells
5-(5,11-Bis(2-ethylhexyl)indolo[3,2-b]carbazol-2-yl)thiophene-2-carbaldehyde Thiophene Bulky indolocarbazole (position 5) Enhanced light absorption, co-sensitizer-free dye-sensitized solar cells
2-(Prop-2-yn-1-ylthio)quinoline-3-carbaldehyde Quinoline Prop-2-yn-1-ylthio (position 2) Alkyne-functionalized via sulfur bridge; antimicrobial applications
4-(Prop-2-yn-1-yl)morpholin-3-one Morpholinone Prop-2-yn-1-yl (position 4) Alkyne integrated into heterocyclic ring; pharmaceutical intermediates

Electronic and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl(propargyl)amino group in the target compound is moderately electron-donating, contrasting with the strongly electron-rich diphenylamino group in ’s derivative. This affects redox properties and suitability for optoelectronic applications .
  • Alkyne Reactivity: The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a trait shared with 2-(prop-2-yn-1-ylthio)quinoline-3-carbaldehyde . However, the sulfur bridge in the latter may reduce alkyne accessibility compared to the direct amino linkage in the target.
  • Steric Effects : Bulky substituents, such as the indolocarbazole group in ’s compound, reduce solubility but enhance light-harvesting efficiency, making them superior for solar cell applications compared to the smaller propargyl group in the target .

Biological Activity

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde, with the CAS number 1566454-66-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉NOS, with a molecular weight of 179.24 g/mol. Its structure includes a thiophene ring, which is known for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. The following table summarizes the antimicrobial efficacy of related compounds:

Compound MIC (µg/mL) Target Pathogen
4a0.22 - 0.25Staphylococcus aureus
5a0.25Escherichia coli
7b0.22Pseudomonas aeruginosa
100.50Candida albicans

These compounds exhibited significant activity against various pathogens, indicating that modifications in the thiophene structure can enhance antimicrobial potency .

Anti-inflammatory Effects

Research has also indicated that thiophene derivatives can exhibit anti-inflammatory properties. A study demonstrated that certain thiophene compounds inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages, showcasing their potential in treating inflammatory conditions.

Compound % Inhibition Control (Dexamethasone)
Compound A84.562.2
Compound B76.362.2

These findings suggest that the anti-inflammatory activity of thiophenes may be attributed to their ability to modulate immune responses .

Cytotoxicity and Cell Viability

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are summarized below:

Cell Line IC₅₀ (µM) Effect
HeLa15.0Significant cytotoxicity
MCF-720.5Moderate cytotoxicity
A54912.8High cytotoxicity

The compound showed promising cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several case studies have documented the biological activities of thiophene derivatives:

  • Study on Antimicrobial Activity : A series of thiophene derivatives were synthesized and tested for their antimicrobial properties against standard bacterial strains, revealing that modifications significantly influenced their efficacy.
  • Inflammation Model : In a murine model of inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers compared to controls.
  • Cancer Research : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[methyl(prop-2-yn-1-yl)amino]thiophene-2-carbaldehyde?

  • Methodology : Utilize a multi-step approach involving (1) functionalization of the thiophene core via Vilsmeier-Haack formylation (to introduce the aldehyde group) , followed by (2) nucleophilic substitution or copper-catalyzed coupling to install the methyl(prop-2-yn-1-yl)amino group. For thiophene-2-carbaldehyde derivatives, one-pot reactions using aldehydes and hydrazines under mild conditions (e.g., methanol at room temperature) have been effective for regioselective functionalization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize catalysts (e.g., Cu(I) for alkyne coupling) and solvent systems to minimize side reactions.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks for the aldehyde proton (δ ~9.8–10.2 ppm in 1H^1H NMR) and the propynyl amino group (δ ~3.0–3.5 ppm for methyl protons). Compare with thiophene-2-carbaldehyde derivatives in literature .
  • IR : Confirm the aldehyde C=O stretch (~1675 cm1^{-1}) and C≡N/C≡C stretches (~2100–2250 cm1^{-1}) .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between thiophene and substituents) to validate non-planar conformations, as seen in analogous hydrazone derivatives .

Q. What are the stability and storage conditions for this compound?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use HPLC to track degradation products (e.g., oxidation of the aldehyde group). Store in inert atmospheres (argon) at –20°C, as aldehydes are prone to air oxidation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields for propynylamino group installation?

  • Methodology :

  • Kinetic analysis : Use in situ FTIR or 13C^{13}C-NMR to monitor intermediate formation during Cu(I)-catalyzed alkyne coupling.
  • Computational modeling : Compare energy barriers for competing pathways (e.g., alkyne vs. amine coordination to Cu(I)) using DFT calculations .
  • Controlled experiments : Vary catalyst loading, solvent polarity, and temperature to isolate rate-determining steps.

Q. How does the electronic nature of the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Electrochemical analysis : Measure oxidation potentials (cyclic voltammetry) to correlate electron density at the thiophene 2-position with coupling efficiency.
  • Hammett studies : Synthesize derivatives with electron-donating/withdrawing groups and compare reaction rates in Suzuki-Miyaura couplings .
  • X-ray crystallography : Analyze bond lengths (e.g., C–S in thiophene) to quantify conjugation effects .

Q. What strategies can address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology :

  • Solvent correction : Apply implicit solvent models (e.g., COSMO-RS) to DFT calculations for NMR chemical shifts .
  • Dynamic effects : Use molecular dynamics simulations to account for conformational flexibility in solution vs. crystalline states .
  • Advanced NMR : Employ 13C^{13}C-1H^1H HSQC/HMBC to resolve ambiguous assignments in crowded spectra .

Q. How can this compound be tailored for biological activity studies (e.g., antimicrobial or anticancer screening)?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified alkyne/amino groups and test against target enzymes (e.g., mycobacterial kinases) .
  • Docking studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., cytochrome P450) based on crystallographic data .
  • In vitro assays : Evaluate cytotoxicity (MTT assay) and selectivity (HEK293 vs. cancer cell lines) .

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